1-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl][1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl][1,2,4]triazolo[4,3-a]quinoline is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl][1,2,4]triazolo[4,3-a]quinoline typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of a precursor compound with various amines and triazole-2-thiol . The reaction conditions often involve refluxing in the presence of a suitable solvent and catalyst . Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure higher yields and purity .
Chemical Reactions Analysis
1-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl][1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic substitution reactions are common, where the nitro groups can be replaced with other functional groups using nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can lead to the formation of amines .
Scientific Research Applications
1-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl][1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl][1,2,4]triazolo[4,3-a]quinoline involves its ability to intercalate into DNA, disrupting the replication process and leading to cell death . This property is particularly useful in its anticancer activity, where it targets rapidly dividing cancer cells . The compound also interacts with various enzymes and receptors, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
1-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl][1,2,4]triazolo[4,3-a]quinoline can be compared with other triazoloquinoline derivatives, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyridine: Used in the synthesis of various heterocyclic compounds.
1,2,4-Triazolo[4,3-a]quinoline-1-thiol: Exhibits DNA intercalation properties similar to the compound .
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C23H15N5O6 |
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Molecular Weight |
457.4 g/mol |
IUPAC Name |
1-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C23H15N5O6/c1-33-21-12-15(23-25-24-22-11-7-14-4-2-3-5-17(14)26(22)23)6-9-20(21)34-19-10-8-16(27(29)30)13-18(19)28(31)32/h2-13H,1H3 |
InChI Key |
IAJDFDBOFHBUDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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